Alpha-Phenylpiperidine-2-acetamide: is a chemical compound with the molecular formula C13H18N2O . Piperidines, which include alpha-Phenylpiperidine-2-acetamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
The pharmaceutical applications of synthetic and natural piperidines have been covered in recent scientific literature, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Alpha-Phenylpiperidine-2-acetamide is a chemical compound characterized by the molecular formula C₁₃H₁₈N₂O. It features a piperidine ring substituted with a phenyl group and an acetamide moiety, which contributes to its unique properties. This compound is of interest in medicinal chemistry due to its structural similarities to various psychoactive substances and its potential therapeutic applications.
Research indicates that alpha-Phenylpiperidine-2-acetamide exhibits biological activity that may be relevant for pharmacological applications. It has been studied for its potential effects on the central nervous system, with some studies suggesting it could act as a stimulant or have analgesic properties. Its structural similarity to other psychoactive compounds positions it as a candidate for further investigation in the context of drug development .
The synthesis of alpha-Phenylpiperidine-2-acetamide typically involves multi-step processes. One common method includes:
Alpha-Phenylpiperidine-2-acetamide has potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its properties suggest it may be useful in developing new therapeutic agents targeting neurological disorders or pain management. Additionally, its chemical structure makes it a valuable intermediate in synthesizing more complex compounds .
Interaction studies of alpha-Phenylpiperidine-2-acetamide have focused on its binding affinities and effects on neurotransmitter systems. Preliminary findings indicate that it may interact with dopamine receptors, which is significant given the role of dopamine in mood regulation and reward pathways. Further studies are needed to elucidate the full scope of its interactions and potential side effects.
When comparing alpha-Phenylpiperidine-2-acetamide with similar compounds, several noteworthy analogs emerge:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methylphenidate | Piperidine ring with methyl group | Stronger stimulant effects |
Phenylpiperidine | Substituted piperidine | Used primarily as an analgesic |
4-Methyl-alpha-phenylpiperidine | Methyl substitution on phenyl group | Enhanced potency in certain receptor interactions |
Alpha-Phenylpiperidine-2-acetamide stands out due to its specific acetamide group, which may confer unique pharmacokinetic properties compared to its analogs. This uniqueness warrants further exploration into its therapeutic potential and mechanism of action.
Alpha-Phenylpiperidine-2-acetamide (C₁₃H₁₈N₂O) has a molecular weight of 218.29 g/mol and features a distinctive structure comprising a piperidine ring (a six-membered amine heterocycle) with a phenyl group and an acetamide functionality. The compound's stereochemistry is noteworthy as it exists as a mixture of diastereomers (erythro and threo forms), which significantly influences its pharmacological activity and synthetic utility.
Physical characterization reveals a white to off-white solid with a melting point of 173°C and a predicted boiling point of 406.6±28.0°C. The compound exhibits a density of 1.097 g/cm³ and demonstrates limited solubility in organic solvents such as DMSO and methanol, reflecting its moderate polarity.
Property | Value | Method |
---|---|---|
Molecular Weight | 218.29 g/mol | Calculated |
Melting Point | 173°C | Experimentally determined |
Density | 1.097 g/cm³ | Predicted |
Physical Form | White to off-white solid | Observed |
Solubility | Slightly soluble in DMSO and methanol | Experimental |
pKa | 16.16±0.50 | Predicted |
The piperidine moiety in alpha-Phenylpiperidine-2-acetamide enhances blood-brain barrier permeability, making this structure particularly valuable for CNS-targeted applications. The compound is formally identified as Methylphenidate EP Impurity F, highlighting its critical role in quality control during drug synthesis processes. This intermediate's stereochemical properties are especially relevant as they directly influence the therapeutic efficacy of resulting pharmaceuticals, particularly methylphenidate.
Irritant